

Molidustat absorption issues with food and supplements

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Compound Focus: Molidustat

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Mechanism of Action and Absorption Challenges

Molidustat is an oral **hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI)**. It stabilizes the HIF- α subunit, which stimulates endogenous erythropoietin production and improves iron utilization for treating renal anemia [1] [2] [3].

A primary challenge is its interaction with **multivalent cations**, such as iron and calcium. *In vitro* data indicates these cations can reduce **molidustat**'s solubility by up to **95%**, leading to chelation and decreased systemic absorption [4]. This interaction is pharmacologically significant and requires careful management in both clinical practice and research settings.

Drug Interaction Data and Dosing Recommendations

The table below summarizes the quantitative effects of food and supplements on **molidustat** pharmacokinetics (PK) and pharmacodynamics (PD) from human clinical studies. These findings are critical for designing robust experimental protocols.

Condition	Effect on Molidustat AUC	Effect on Molidustat Cmax	Effect on EPO AUC(0-24)	Recommended Time Separation
Oral Iron (II) Sulphate (fasted)	↓ 50-75% [5] [4]	↓ 46-84% [5] [4]	↓ 31-44% [5] [4]	≥4 hours before molidustat [5] [4]
Oral Iron (II) Sulphate (fed)	↓ ~60% (est.) [4]	↓ ~65% (est.) [4]	↓ ~36% (est.) [4]	≥1 hour before molidustat [4]
Calcium Acetate	↓ 15% [5] [4]	↓ 47% [5] [4]	No significant effect [5] [4]	≥1 hour (precautionary) [6]
Food (Standard Breakfast)	No data for molidustat alone	No data for molidustat alone	No data for molidustat alone	Administer consistently with or without food [7] [6]

> **Note on species:** The quantitative PK/PD data is derived from studies in healthy human volunteers [5] [4]. The general recommendation to stagger administration is also reflected in the label for feline use [6].

Experimental Protocols for Absorption Studies

Here are detailed methodologies from key clinical studies that you can adapt for your research on drug interactions.

Study 1: Impact of Concomitant Iron and Calcium (Fasted State)

- **Objective:** To assess the effect of iron and calcium administered immediately before **molidustat** under fasted conditions.
- **Design:** Single-center, randomized, open-label, three-treatment crossover.
- **Treatments:** Each participant received:
 - **Molidustat** 150 mg alone (fasted ≥10 hours).
 - Iron(II) sulphate 304 mg (100 mg elemental iron) immediately followed by **molidustat** 150 mg.
 - Calcium acetate 1900 mg immediately followed by **molidustat** 150 mg.
- **Washout Period:** At least 96 hours between **molidustat** doses.

- **PK/PD Sampling:** Blood samples collected pre-dose and at 12 time points up to 24 hours post-dose for **molidustat** and endogenous EPO concentration [4].

Study 2: Timing Separation with Iron (Fasted State)

- **Objective:** To determine the optimal time interval between iron and **molidustat** administration.
- **Design:** Single-center, randomized, open-label, five-treatment crossover.
- **Treatments:**
 - **Molidustat** 150 mg alone.
 - Iron(II) sulphate 304 mg given **4 hours before molidustat**.
 - Iron(II) sulphate 304 mg given **2 hours before molidustat**.
 - Iron(II) sulphate 304 mg given **1 hour after molidustat**.
 - An enteric-coated iron formulation immediately before **molidustat**.
- **Washout Period:** At least 72 hours.
- **Key Finding:** Administration of iron **4 hours before molidustat** reduced the interaction to a ~10% decrease in AUC and Cmax, which was not considered clinically relevant [5] [4].

Troubleshooting Guide & FAQs

Q: What is the primary mechanism behind molidustat's absorption issues? A: The primary mechanism is **chelation**. **Molidustat** forms insoluble complexes with multivalent cations (like Fe^{2+} and Ca^{2+}) in the gastrointestinal tract, which drastically reduces its solubility and subsequent absorption [4].

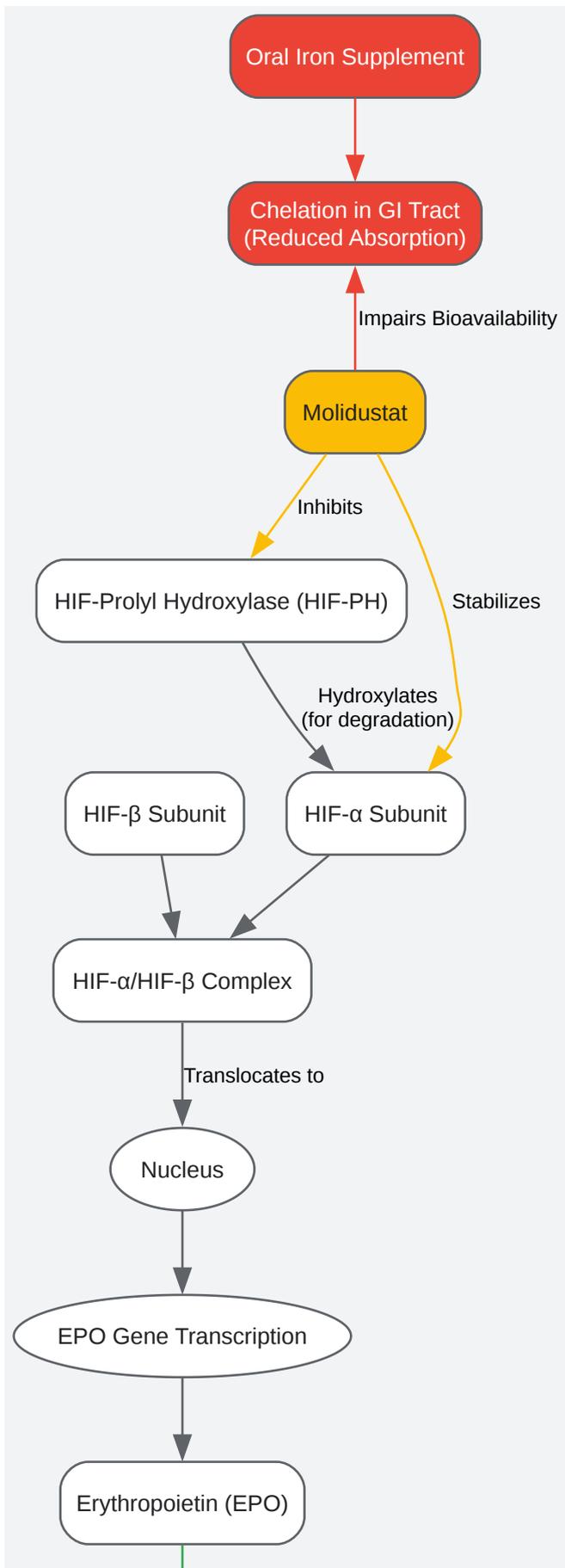
Q: How should oral iron supplements be administered with molidustat in a clinical or study setting? A: Staggered administration is critical. The gold standard is to give iron **at least 4 hours before molidustat** under fasted conditions. If this is not feasible, a minimum of 1-hour separation can be used, particularly under fed conditions, though with some expected reduction in exposure [5] [4].

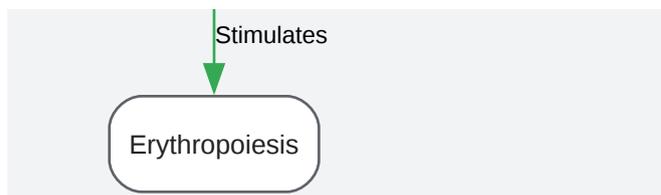
Q: Does food intake affect molidustat absorption? A: The available data is limited. The feline label states it can be given with or without food [7] [6]. For precise PK studies, it is recommended to administer **molidustat** under consistent prandial states to minimize variability.

Q: Are other medications known to interact with molidustat? A: Yes. Based on the same chelation mechanism, it is recommended to stagger administration with **phosphate binders**, **antacids**, and **sucralfate**, as these often contain aluminum, calcium, or magnesium [8] [7].

Molidustat Signaling Pathway and Chelation Mechanism

The following diagram illustrates the core mechanism of action of HIF-PH inhibitors like **molidustat** and the point at which iron chelation disrupts its effect.





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